molecular formula C20H30Cl2N4O B1670298 Desmethyl cariprazine CAS No. 839712-15-1

Desmethyl cariprazine

カタログ番号 B1670298
CAS番号: 839712-15-1
分子量: 413.4 g/mol
InChIキー: WMQLLTKSISGWHQ-WKILWMFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl cariprazine is an active metabolite of Cariprazine . Cariprazine is an atypical antipsychotic agent and a piperazine derivative . It is used to treat schizophrenia and acute manic or mixed episodes due to bipolar I disorder . Desmethyl cariprazine is pharmacologically active and has in vitro receptor binding profiles similar to the parent drug .


Synthesis Analysis

Cariprazine is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR) . The formation rate of DCAR is linked to the elimination rate of cariprazine .


Molecular Structure Analysis

The chemical formula of Desmethyl cariprazine is C20H30Cl2N4O . Its exact mass is 412.18 and its molecular weight is 413.390 .

科学的研究の応用

Psychiatry

Desmethyl cariprazine (DCAR) is a major metabolite of cariprazine, a third-generation antipsychotic drug . Cariprazine has been approved for the treatment of schizophrenia and bipolar I disorder with manic, depressive, or mixed features in adults .

Application

Cariprazine and its metabolites, including DCAR, have been found to be safe and effective in a wide range of psychiatric conditions with different symptom profiles, from acute psychotic symptoms through addiction to negative and cognitive symptoms .

Methods of Application

Cariprazine is administered orally . The majority of patients start cariprazine with 1.5 mg/day, and the most common maintenance dose is 4.5 mg/day (34%) and 3.0 mg/day (29%) .

Results

Real-world clinical practice has shown that cariprazine can be successfully utilized for treating certain symptoms irrespective of the indication .

Pharmacology

DCAR is one of the two major active metabolites of cariprazine .

Application

DCAR contributes significantly to the clinical efficacy of cariprazine . It has high affinity for human D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors .

Methods of Application

In vitro receptor binding and functional assays, electrophysiology, animal models, microdialysis, and kinetic-metabolism approaches were used to characterize the pharmacology of DCAR .

Results

DCAR acted as a partial agonist at D2 and D3 receptors; it was a partial agonist at 5-HT1A receptors and a pure antagonist at human 5-HT2B receptors . DCAR was found to be less potent than cariprazine in rodent models of antipsychotic-like activity .

特性

IUPAC Name

1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLLTKSISGWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl cariprazine

CAS RN

839712-15-1
Record name Desmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl cariprazine
Reactant of Route 2
Reactant of Route 2
Desmethyl cariprazine
Reactant of Route 3
Reactant of Route 3
Desmethyl cariprazine
Reactant of Route 4
Reactant of Route 4
Desmethyl cariprazine
Reactant of Route 5
Reactant of Route 5
Desmethyl cariprazine
Reactant of Route 6
Reactant of Route 6
Desmethyl cariprazine

Citations

For This Compound
115
Citations
A Periclou, L Phillips, P Ghahramani, M Kapás… - European Journal of …, 2021 - Springer
… This population pharmacokinetic analysis describes the concentration-time profiles of cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-…
Number of citations: 14 link.springer.com
L Citrome - Expert opinion on drug metabolism & toxicology, 2013 - Taylor & Francis
… its active metabolites, desmethyl-cariprazine and didesmethyl-… Systemic exposure to desmethyl-cariprazine was 30 – 40% of … desmethyl-cariprazine, but not for didesmethyl-cariprazine. …
Number of citations: 146 www.tandfonline.com
T Nakamura, T Kubota, A Iwakaji, M Imada… - Drug Design …, 2016 - Taylor & Francis
… desmethyl-cariprazine, 4 weeks for didesmethyl-cariprazine, and 3 weeks for total active moieties. Cariprazine and desmethyl-cariprazine … of cariprazine, desmethyl-cariprazine, and …
Number of citations: 79 www.tandfonline.com
A Patel, A Patel, D Patel, K Patel… - CNS & Neurological …, 2023 - ingentaconnect.com
… Moreover, cariprazine also has a unique pharmacokinetic profile due to the formation of two clinically significant metabolites: desmethyl-cariprazine (DCAR) and desmethyl-cariprazine (…
Number of citations: 2 www.ingentaconnect.com
RH Campbell, M Diduch, KN Gardner… - Mental Health …, 2017 - meridian.allenpress.com
… It is both a dopamine type 2 and dopamine type 3 partial agonist with 2 equipotent metabolites, desmethyl cariprazine and didesmethyl cariprazine, of which didesmethyl cariprazine …
Number of citations: 38 meridian.allenpress.com
PL McCormack - Drugs, 2015 - Springer
… The two main active metabolites desmethyl cariprazine and … h for cariprazine, 6.5 h for desmethyl cariprazine and 18.1 h for … –2 weeks for cariprazine and desmethyl cariprazine, within 4 …
Number of citations: 34 link.springer.com
S Caccia, RW Invernizzi, A Nobili… - Therapeutics and clinical …, 2013 - Taylor & Francis
… However, in patients with schizophrenia, exposure to desmethyl-cariprazine was dose-… Steady state for desmethyl-cariprazine was achieved within 3 weeks of dosing, as for …
Number of citations: 73 www.tandfonline.com
L Citrome - Clinical Schizophrenia & Related Psychoses, 2016 - meridian.allenpress.com
… There are two active metabolites of note, desmethyl-cariprazine and didesmethyl-cariprazine; the latter’s half-life is substantially longer than that for cariprazine and systemic exposure …
Number of citations: 60 meridian.allenpress.com
B Kiss, Z Némethy, K Fazekas, D Kurkó… - Drug Design …, 2019 - Taylor & Francis
… antipsychotic, is a dopamine D 3 -preferring D 3 /D 2 receptor partial agonist and serotonin 5-HT 1A receptor partial agonist with two major active metabolites, desmethyl-cariprazine (…
Number of citations: 36 www.tandfonline.com
CU Correll, R Jain, JM Meyer, A Periclou… - Neuropsychiatric …, 2019 - Taylor & Francis
… Geometric mean values of model-predicted plasma concentrations for total active cariprazine moieties (sum of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine) were …
Number of citations: 27 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。